![molecular formula C10H8N4O4 B6361646 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole CAS No. 90920-49-3](/img/structure/B6361646.png)
4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole
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Overview
Description
4-Nitrophenol, a compound with a similar structure, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .
Synthesis Analysis
4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure can be represented as a molecular formula, a structural formula, or a three-dimensional model .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophenol is a colourless to pale yellow crystal . It has a melting point of 113 to 114 °C and a boiling point of 279 °C . It is soluble in water at a concentration of 10 g/L at 15 °C .Scientific Research Applications
Organic Synthesis
The compound can be used in organic synthesis, particularly in the rearrangement of pyrazole nitrene . This unusual transformation involves the transient formation of a nitrene moiety, which initiates a sequence of steps leading to remote oxidative C–H functionalization .
Radiofluorination of Biomolecules
4-Nitrophenyl activated esters, which can be derived from 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole, are superior synthons for indirect radiofluorination of biomolecules . This process is typically a complex and multistep procedure, but the use of 4-nitrophenyl (PNP) activated esters simplifies the preparation of 18F-labelled acylation synthons .
Catalytic Reduction of Nitrophenols
The compound can be used in the catalytic reduction of nitrophenols . The properties required as an efficient catalyst for reduction of nitrophenols are embedded in the NMs .
Anti-inflammatory and Analgesic Activities
Derivatives of the compound have shown anti-inflammatory and analgesic activities . This makes it a potential candidate for the development of new therapeutic agents .
Antibacterial Activity
The compound can be used in the synthesis of novel 1,3 complexes, which have shown antibacterial activity .
Molecular Imaging
The compound can be used in molecular imaging, particularly in positron emission tomography (PET) . Radiopharmaceuticals utilised for PET imaging are typically labelled with short lived radionuclides including fluorine-18 (18F), carbon-11 (11C) and gallium-68 (68Ga) .
Mechanism of Action
Safety and Hazards
Future Directions
The field of nanotechnology, which includes the study of nanostructured materials, is expanding rapidly . These materials have unique properties that distinguish them from their bulk counterparts and are being used in various applications, including the catalytic reduction of 4-nitrophenol . Future research will likely focus on optimizing these materials for specific applications and exploring new potential uses .
properties
IUPAC Name |
4-nitro-1-[(4-nitrophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXUMOCJRVECDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole |
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